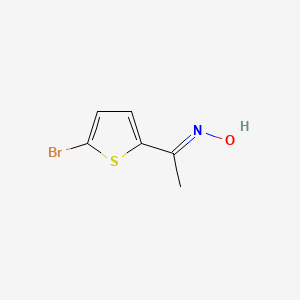
(Z)-(5-Bromo-2-thienyl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(5-Bromo-2-thienyl)ethanone oxime is a halogenated heterocyclic compound with the empirical formula C6H6BrNOS and a molecular weight of 220.09 g/mol . It is also known by its synonyms, (Z)-(5-Bromothiophen-2-yl)ethanone oxime and 5-Bromo-2-acetylthiophene oxime . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethanone oxime group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-Bromo-2-thienyl)ethanone oxime typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-(5-Bromo-2-thienyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-(5-Bromo-2-thienyl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of (Z)-(5-Bromo-2-thienyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom in the thiophene ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
- (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone
- (Z)-Cyclopropyl(phenyl)methanone oxime
- 5-Bromo-2-acetylthiophene oxime
Uniqueness
(Z)-(5-Bromo-2-thienyl)ethanone oxime is unique due to its specific combination of a bromine-substituted thiophene ring and an oxime group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances its potential for halogen bonding, while the oxime group provides versatility in forming hydrogen bonds and participating in various chemical reactions .
特性
分子式 |
C6H6BrNOS |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(NE)-N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ |
InChIキー |
GGNDYUAZNCRVDC-XBXARRHUSA-N |
異性体SMILES |
C/C(=N\O)/C1=CC=C(S1)Br |
正規SMILES |
CC(=NO)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


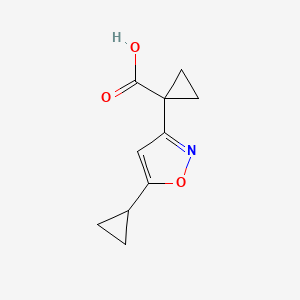
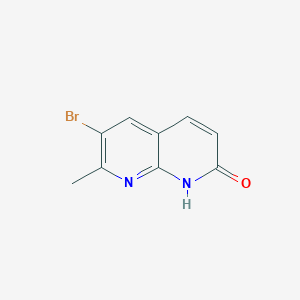
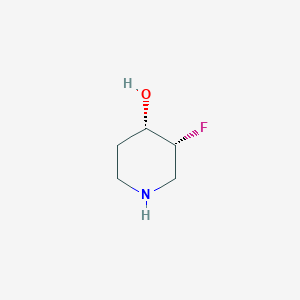
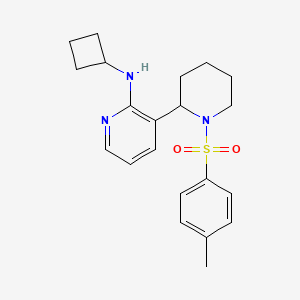
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)


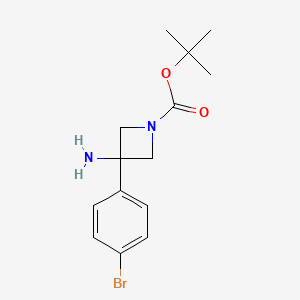


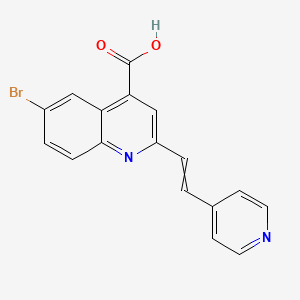
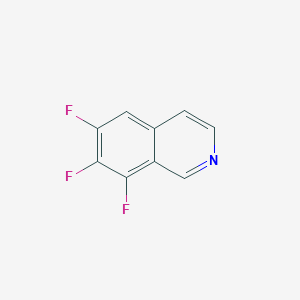
![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

